2-Bromo-6-chloroquinoline

Übersicht

Beschreibung

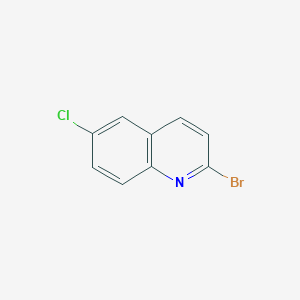

2-Bromo-6-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloroquinoline typically involves halogenation reactions. One common method is the bromination of 6-chloroquinoline using bromine or a bromine source in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Bromo-6-chloroquinoline is primarily utilized as an intermediate in the synthesis of several pharmaceuticals. It plays a crucial role in developing anti-malarial and anti-cancer drugs, enhancing their therapeutic efficacy. Research indicates that modifications to the quinoline structure can lead to compounds with improved biological activity against specific targets, such as mGluR1 antagonists for neuropathic pain management .

Case Study: Neuropathic Pain Treatment

A study synthesized a series of 2-substituted quinolines from this compound and evaluated their activity as mGluR1 antagonists. Compounds demonstrated significant inhibitory effects, with some showing potential for reducing mechanical allodynia in animal models . This highlights the compound's potential in developing novel pain relief medications.

Material Science

Advanced Materials Formulation

In material science, this compound is employed to formulate advanced materials such as polymers and coatings. Its unique chemical properties enhance durability and resistance to environmental factors, making it suitable for applications requiring robust materials .

Biological Research

Enzyme Inhibition Studies

Researchers utilize this compound in biological studies focusing on enzyme inhibition and receptor binding. For instance, it has been explored for its effects on various fungi, demonstrating fungitoxicity at low concentrations . Such studies contribute to understanding biological pathways and disease mechanisms.

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound serves as a standard compound in chromatographic techniques. Its use allows for accurate analysis of complex mixtures across various samples, ensuring quality control in laboratory settings .

Agricultural Chemistry

Development of Agrochemicals

The compound is also investigated for its potential role in agricultural chemistry, particularly in developing agrochemicals aimed at pest control. Research focuses on creating environmentally friendly pest control solutions that are more effective than traditional methods .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloroquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions that disrupt normal cellular processes .

Vergleich Mit ähnlichen Verbindungen

- 6-Bromo-2-chloroquinoline

- 2-Chloro-6-methylquinoline

- 2-Bromo-6-fluoroquinoline

Uniqueness: 2-Bromo-6-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it offers a unique combination of reactivity and stability, making it valuable in various synthetic and research applications .

Biologische Aktivität

2-Bromo-6-chloroquinoline is a halogenated quinoline derivative with significant potential in biological applications. This compound has garnered attention due to its structural characteristics, which suggest possible interactions with various biological targets, particularly in the context of cancer research and antimicrobial activity.

- Molecular Formula: C9H5BrClN

- Molecular Weight: 242.5 g/mol

- CAS Number: 891842-50-5

The compound features a quinoline core, characterized by a bicyclic structure that includes both benzene and pyridine rings. The presence of bromine and chlorine substituents enhances its reactivity and potential for biological interaction.

Anticancer Potential

Research indicates that compounds within the quinoline family, including this compound, may act as inhibitors of critical signaling pathways involved in cancer progression, particularly the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapeutics. Preliminary studies suggest that this compound exhibits similar inhibitory effects as other quinazoline derivatives, although specific data on its efficacy is still emerging .

Antimicrobial Properties

Quinoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties. The halogenated nature of this compound may enhance its antimicrobial efficacy by altering membrane permeability or interfering with metabolic processes in pathogens .

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted the cytotoxic effects of brominated compounds on human hepatoma cells, indicating that derivatives like this compound could exhibit significant cytotoxicity under certain conditions .

- Molecular Docking Simulations : Interaction studies using molecular docking have been conducted to predict how this compound binds to proteins involved in critical signaling pathways. These simulations suggest a strong binding affinity, which could correlate with its potential as a therapeutic agent.

- Synthesis and Derivatives : The synthesis of this compound typically involves multi-step reactions that allow for the creation of various derivatives with tailored biological activities. The versatility in chemical modifications makes it a valuable intermediate for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloroquinazoline | C7H5ClN2 | Lacks bromine; used in similar biological studies |

| 6-Bromo-2-chloroquinazoline | C8H5BrClN2 | Bromine at a different position; altered reactivity |

| 8-Bromo-2-chloroquinoline | C9H7BrClN | Quinoline core instead of quinazoline |

| 4-Bromo-6-chloroquinazoline | C8H5BrClN2 | Different substitution pattern; potential PI3K inhibitor |

Eigenschaften

IUPAC Name |

2-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRQPBUNCHUQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591642 | |

| Record name | 2-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891842-50-5 | |

| Record name | 2-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.